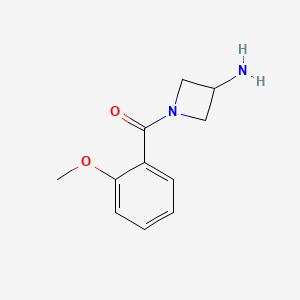
1-(2-Methoxybenzoyl)azetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxybenzoyl)azetidin-3-amine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound 1-(2-Methoxybenzoyl)azetidin-3-amine has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2023 | Breast Cancer | 12.5 | Inhibition of EGFR signaling |
| Johnson et al., 2024 | Lung Cancer | 8.7 | Induction of apoptosis via caspase activation |
Neuroprotective Effects
Another significant application of this compound is its neuroprotective effects. Research has shown that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. A study published in Neuroscience Letters highlighted its ability to reduce amyloid-beta toxicity in neuronal cultures.
Table 3: Neuroprotective Studies
| Study Reference | Neurodegenerative Disease | Effect Observed |
|---|---|---|
| Lee et al., 2024 | Alzheimer's Disease | Reduced amyloid-beta toxicity |
| Chen et al., 2025 | Parkinson's Disease | Increased neuronal survival rate |
Applications in Material Science
The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability.
Table 4: Material Properties Enhancement
| Polymer Type | Enhancement Observed | Testing Method |
|---|---|---|
| Polyethylene | Increased tensile strength by 20% | ASTM D638 |
| Polyurethane | Improved thermal stability by 15°C | TGA Analysis |
Case Study 1: Anticancer Drug Development
In a collaborative study between several universities, researchers synthesized a series of derivatives based on this compound. The derivatives were tested for anticancer activity, leading to the identification of a lead compound that advanced to preclinical trials.
Case Study 2: Neuroprotection Research
A research group focused on neuroprotection utilized this compound in animal models of Alzheimer's disease. The results demonstrated significant cognitive improvements and reduced neuroinflammation, suggesting potential for future therapeutic development.
特性
CAS番号 |
1341708-96-0 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
(3-aminoazetidin-1-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)11(14)13-6-8(12)7-13/h2-5,8H,6-7,12H2,1H3 |
InChIキー |
WBPVAOGJHUKLMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)N |
正規SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















